5,6-dichloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide
Description
This compound is a heterocyclic organic molecule featuring a pyridine core substituted with two chlorine atoms at positions 5 and 4. The pyridine-3-carboxamide group is linked to a 1,3,4-thiadiazole ring via an amide bond, with the thiadiazole moiety further substituted by a 2-methylpropyl (isobutyl) group at position 5. Its molecular formula is C₁₃H₁₃Cl₂N₅OS, with a molecular weight of 382.25 g/mol.
Properties
IUPAC Name |
5,6-dichloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N4OS/c1-6(2)3-9-17-18-12(20-9)16-11(19)7-4-8(13)10(14)15-5-7/h4-6H,3H2,1-2H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMFEKHJRPADPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C2=CC(=C(N=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide typically involves multiple steps:
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Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. For instance, the reaction of thiosemicarbazide with isobutyric acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) can yield the desired thiadiazole ring.
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Chlorination of Pyridine: : The pyridine ring is chlorinated using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the dichloro substituents at the 5 and 6 positions.
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Coupling Reaction: : The final step involves coupling the chlorinated pyridine with the thiadiazole derivative. This can be achieved through a nucleophilic substitution reaction, where the amine group of the thiadiazole attacks the carbonyl carbon of the pyridine carboxamide, forming the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro groups, if present, can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The dichloro groups on the pyridine ring can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Replacement of chlorine atoms with nucleophiles, forming various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5,6-dichloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in various assays. It is investigated for its potential antimicrobial, antifungal, and antiviral activities. The presence of the thiadiazole ring is particularly significant, as thiadiazole derivatives are known for their broad-spectrum biological activities.
Medicine
In medicine, the compound is studied for its potential therapeutic effects. It is explored as a candidate for drug development, particularly in the treatment of diseases where thiadiazole derivatives have shown efficacy, such as cancer, bacterial infections, and inflammatory conditions.
Industry
Industrially, this compound can be used in the development of agrochemicals, such as herbicides and pesticides, due to its potential biological activities. It is also explored in material science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5,6-dichloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways. For instance, it may act as an inhibitor of certain kinases or proteases, leading to the disruption of cellular processes essential for the survival of pathogens or cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared below with structurally related heterocyclic molecules, focusing on substituent effects, synthetic routes, and inferred bioactivity.
Table 1: Structural and Functional Comparison
Substituent Effects on Bioactivity
- Thiadiazole vs. Oxadiazole : The 1,3,4-thiadiazole ring in the target compound contains sulfur, which may improve metabolic stability over 1,3,4-oxadiazole derivatives (), where oxygen’s higher electronegativity could reduce electron density for interactions .
- Isobutyl Group : The bulky 2-methylpropyl substituent on the thiadiazole ring may sterically hinder enzymatic degradation, extending half-life compared to smaller alkyl groups (e.g., methyl or ethyl) .
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